molecular formula C14H21NO2 B185545 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine CAS No. 356537-93-4

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Cat. No. B185545
M. Wt: 235.32 g/mol
InChI Key: WDFUTBBPRRWMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine, also known as 2C-TFM, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been studied for its potential use in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine can be achieved through a multi-step process involving the protection of functional groups, selective reduction, and coupling reactions.

Starting Materials
4-methoxybenzaldehyde, tetrahydrofuran, ethylamine, sodium borohydride, acetic anhydride, triethylamine, chloroacetyl chloride, hydrochloric acid, sodium hydroxide, ethanol

Reaction
Step 1: Protection of tetrahydrofuran with acetic anhydride and triethylamine to form tetrahydrofuran-2-yl acetate, Step 2: Reduction of 4-methoxybenzaldehyde with sodium borohydride in ethanol to form 4-methoxybenzyl alcohol, Step 3: Protection of 4-methoxybenzyl alcohol with chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-2-chloroethyl acetate, Step 4: Deprotection of tetrahydrofuran-2-yl acetate with hydrochloric acid and then neutralization with sodium hydroxide to form tetrahydrofuran-2-yl alcohol, Step 5: Coupling of 2-(4-methoxyphenyl)-2-chloroethyl acetate with tetrahydrofuran-2-yl alcohol using sodium hydride as a base and then reaction with ethylamine to form 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Mechanism Of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as an antagonist at the dopamine D2 receptor. This results in altered neurotransmitter activity in the brain, leading to changes in mood, perception, and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine are not well documented, but studies suggest that it may produce psychedelic effects similar to other phenethylamines such as 2C-B and mescaline. These effects may include altered perception of time, space, and reality, as well as changes in mood and thought processes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine in lab experiments is its potential to provide insights into the role of serotonin and dopamine receptors in the brain. It may also be useful in studying the mechanisms of action of other psychoactive substances. However, one limitation is that its effects are not well understood and may vary depending on the individual, making it difficult to control for variables in experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. It may also be useful in studying the role of neurotransmitters in the development of addiction and substance abuse disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While its effects are not well understood, further research may provide insights into the role of neurotransmitters in mental health and addiction disorders.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h4-7,14-15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUTBBPRRWMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387711
Record name 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine

CAS RN

356537-93-4
Record name 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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